Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions . The resulting oxazole can then be further functionalized to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family.
Oxazoline: A reduced form of oxazole with a similar structure.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is unique due to the presence of the methylamine group, which can enhance its reactivity and biological activity compared to other oxazole derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9ClN2O |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-4-5-7-2-3-8-5;/h2-3,6H,4H2,1H3;1H |
InChI Key |
CHXKPSHDDOHLRX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CO1.Cl |
Origin of Product |
United States |
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